molecular formula C10H14N2O4S B14844841 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide

4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide

Cat. No.: B14844841
M. Wt: 258.30 g/mol
InChI Key: APAVULGTUJRRCL-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S It is a derivative of benzamide, characterized by the presence of hydroxy, dimethyl, and methylsulfonamido groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One effective method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . This approach allows for the efficient and selective synthesis of the target compound without the need for transition metal catalysts or organometallic reagents.

Industrial Production Methods

the principles of green chemistry, such as the use of catalytic processes and environmentally friendly reagents, are likely to be applied to optimize the synthesis for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group in the benzamide moiety can produce amines .

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfonamido groups play crucial roles in binding to active sites and modulating biological activity. The compound’s effects are mediated through pathways involving the inhibition or activation of specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to the combination of hydroxy, dimethyl, and methylsulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

4-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-4-5-9(13)8(6-7)11-17(3,15)16/h4-6,11,13H,1-3H3

InChI Key

APAVULGTUJRRCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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